molecular formula C30H19Cl2N3O2S B15197977 1-(2,3-Dichlorophenyl)-5-((1-(naphthalen-2-ylmethyl)-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

1-(2,3-Dichlorophenyl)-5-((1-(naphthalen-2-ylmethyl)-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B15197977
M. Wt: 556.5 g/mol
InChI Key: CMUBDKNVLOHGSH-HAHDFKILSA-N
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Description

1-(2,3-Dichlorophenyl)-5-((1-(naphthalen-2-ylmethyl)-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of thioxodihydropyrimidines. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a naphthalen-2-ylmethyl group, and an indole moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-(2,3-Dichlorophenyl)-5-((1-(naphthalen-2-ylmethyl)-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The synthesis begins with the preparation of the indole derivative by reacting naphthalen-2-ylmethylamine with an appropriate indole precursor under acidic or basic conditions.

    Condensation Reaction: The indole derivative is then subjected to a condensation reaction with 2,3-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the intermediate compound.

    Cyclization and Thioxo Group Introduction: The intermediate compound undergoes cyclization and introduction of the thioxo group using reagents like thiourea or Lawesson’s reagent under controlled temperature and solvent conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-(2,3-Dichlorophenyl)-5-((1-(naphthalen-2-ylmethyl)-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol or the reduction of other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, controlled temperatures, and specific catalysts or bases. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3-Dichlorophenyl)-5-((1-(naphthalen-2-ylmethyl)-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-5-((1-(naphthalen-2-ylmethyl)-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes.

    Interacting with Receptors: The compound may bind to cellular receptors, triggering signaling pathways that result in biological effects.

    Modulating Gene Expression: It can influence the expression of genes involved in various cellular functions, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

1-(2,3-Dichlorophenyl)-5-((1-(naphthalen-2-ylmethyl)-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be compared with other similar compounds, such as:

    Thioxodihydropyrimidines: These compounds share the thioxodihydropyrimidine core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Indole Derivatives: Compounds with indole moieties exhibit diverse biological activities, and the presence of different substituents can significantly impact their effects.

    Dichlorophenyl Compounds: The dichlorophenyl group is common in many organic compounds, and its presence can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C30H19Cl2N3O2S

Molecular Weight

556.5 g/mol

IUPAC Name

(5Z)-1-(2,3-dichlorophenyl)-5-[[1-(naphthalen-2-ylmethyl)indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C30H19Cl2N3O2S/c31-24-9-5-11-26(27(24)32)35-29(37)23(28(36)33-30(35)38)15-21-17-34(25-10-4-3-8-22(21)25)16-18-12-13-19-6-1-2-7-20(19)14-18/h1-15,17H,16H2,(H,33,36,38)/b23-15-

InChI Key

CMUBDKNVLOHGSH-HAHDFKILSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)CN3C=C(C4=CC=CC=C43)/C=C\5/C(=O)NC(=S)N(C5=O)C6=C(C(=CC=C6)Cl)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CN3C=C(C4=CC=CC=C43)C=C5C(=O)NC(=S)N(C5=O)C6=C(C(=CC=C6)Cl)Cl

Origin of Product

United States

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